molecular formula C7H6N2O3S2 B1225315 2-sulfanyl-1H-benzimidazole-5-sulfonic acid CAS No. 58089-27-3

2-sulfanyl-1H-benzimidazole-5-sulfonic acid

Cat. No.: B1225315
CAS No.: 58089-27-3
M. Wt: 230.3 g/mol
InChI Key: LLOAINVMNYBDNR-UHFFFAOYSA-N
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Description

2-sulfanyl-1H-benzimidazole-5-sulfonic acid is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-sulfanyl-1H-benzimidazole-5-sulfonic acid typically involves the sulfonation of benzimidazole derivatives. One common method involves the reaction of 2-mercaptobenzimidazole with sulfuric acid or other sulfonating agents under controlled conditions. The reaction is usually carried out at elevated temperatures to ensure complete sulfonation .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced reactors and optimized reaction conditions can help in achieving high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-sulfanyl-1H-benzimidazole-5-sulfonic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-sulfanyl-1H-benzimidazole-5-sulfonic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-sulfanyl-1H-benzimidazole-5-sulfonic acid involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the compound can form coordination complexes with metal ions, which can modulate the activity of enzymes and other proteins. The compound may also interact with cellular pathways involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-sulfanyl-1H-benzimidazole-5-sulfonic acid is unique due to its sulfonic acid group, which imparts distinct chemical properties and reactivity compared to other benzimidazole derivatives. This makes it particularly useful in applications requiring strong acidic functionality and the ability to form stable coordination complexes .

Properties

IUPAC Name

2-sulfanylidene-1,3-dihydrobenzimidazole-5-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O3S2/c10-14(11,12)4-1-2-5-6(3-4)9-7(13)8-5/h1-3H,(H2,8,9,13)(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLOAINVMNYBDNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)O)NC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80372277
Record name 2-sulfanyl-1H-benzimidazole-5-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80372277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58089-27-3
Record name 2-sulfanyl-1H-benzimidazole-5-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80372277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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